ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
This compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The compound contains a pyrimido[2,1-b][1,3]thiazine ring, which is a type of heterocyclic ring. This ring contains nitrogen and sulfur atoms, which can act as multidentate ligands for different metals .Scientific Research Applications
Synthesis of Novel Heterocycles
The synthesis of new heterocycles utilizing derivatives of the compound has been a significant focus. For instance, the synthesis of pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives has been reported, highlighting a method involving reactions with allylbromide followed by treatment with bromine and subsequent dehydrobromination with ethanolic sodium hydroxide. These synthetic routes open avenues for creating diverse heterocyclic compounds with potential applications in drug development and material science (Ahmed, 2002).
Antimicrobial and Anticancer Activities
Research into the biological activities of derivatives of ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has yielded promising results, particularly in antimicrobial and anticancer applications. Studies have demonstrated the synthesis of compounds with potent activity against colon HCT-116 human cancer cell lines, suggesting the therapeutic potential of these derivatives in cancer treatment (Abdel-Motaal, Alanzy, & Asem, 2020). Furthermore, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated as antibacterial agents, indicating high activities and potential for development into new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Development of New Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for derivatives of the compound, aiming to improve efficiency, yield, and selectivity. These methodologies include the use of ultrasound irradiation to achieve high regioselectivity and significant reduction in reaction times, illustrating advancements in synthetic chemistry techniques that could be broadly applicable (Machado et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)7-8-24-17)15(14)11-5-4-6-12(18)9-11/h4-6,9,15H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHFDSDQQHQMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)Cl)C(=O)CCS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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